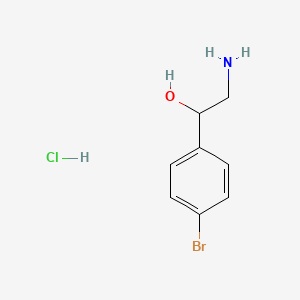

2-Amino-1-(4-bromophenyl)ethanol hydrochloride

Description

Properties

IUPAC Name |

2-amino-1-(4-bromophenyl)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO.ClH/c9-7-3-1-6(2-4-7)8(11)5-10;/h1-4,8,11H,5,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJBRWAABGXCVBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CN)O)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70855867 | |

| Record name | 2-Amino-1-(4-bromophenyl)ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70855867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76008-53-2 | |

| Record name | 2-Amino-1-(4-bromophenyl)ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70855867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(4-bromophenyl)ethanol hydrochloride typically involves the reaction of 4-bromobenzaldehyde with nitromethane to form 4-bromo-β-nitrostyrene. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield 2-amino-1-(4-bromophenyl)ethanol. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and recrystallization are common to ensure high-quality product .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form various amines or alcohols depending on the reducing agent used.

Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as sodium azide or potassium cyanide are used under appropriate conditions.

Major Products:

Oxidation: Formation of 4-bromobenzaldehyde or 4-bromobenzophenone.

Reduction: Formation of 2-amino-1-(4-bromophenyl)ethanol or other related amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-Amino-1-(4-bromophenyl)ethanol hydrochloride is widely used in various fields of scientific research:

Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is used in the study of enzyme interactions and protein-ligand binding studies.

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-bromophenyl)ethanol hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-amino-1-(4-bromophenyl)ethanol hydrochloride with structurally related β-amino alcohols and acetophenone derivatives:

Key Structural and Functional Differences

Backbone Variation: Ethanol vs. Ethanone: The ethanol backbone in this compound introduces a hydroxyl group, enhancing hydrophilicity compared to ethanone derivatives like 2-amino-1-(4-nitrophenyl)ethanone hydrochloride . This affects solubility and reactivity in synthetic pathways.

Halogen Substitution: Bromine vs. Chlorine/Fluorine: The 4-bromo substituent increases molecular weight and steric bulk compared to chloro or fluoro analogs. For example, (R)-2-amino-1-(3-chlorophenyl)ethanol hydrochloride (Cl at meta position) shows higher commercial availability, likely due to broader application in asymmetric catalysis .

Stereochemical Considerations: Enantiomers like the (S)-form of this compound are prioritized in chiral synthesis, mirroring trends seen in fluorophenyl analogs (e.g., CAS 1185198-25-7) .

Research Findings

- Ethanone Derivatives: 2-Amino-1-(4-nitrophenyl)ethanone hydrochloride (CAS 5425-81-0) is utilized in nitro group reduction studies, a pathway less relevant to ethanol-backbone compounds .

- Hydroxyacetophenones: 2-Amino-4′-hydroxyacetophenone hydrochloride (CAS 5467-72-1) serves as a keto-octopamine analog, highlighting the pharmacological relevance of hydroxyl-substituted variants .

Biological Activity

2-Amino-1-(4-bromophenyl)ethanol hydrochloride is a chiral compound with significant biological activity, primarily attributed to its interactions with various molecular targets, including receptors and enzymes. Its structural characteristics, including a hydroxyl group, amino group, and a brominated phenyl ring, contribute to its reactivity and potential therapeutic applications.

- Molecular Formula : C₈H₁₁BrClNO

- Molecular Weight : 216.54 g/mol

- Melting Point : 111-113 °C

Biological Activity Overview

The biological activity of this compound encompasses several pharmacological properties:

- Adrenergic Activity : Research indicates that this compound may exhibit adrenergic activity, suggesting its potential as a candidate for drugs targeting the adrenergic system. This activity is linked to its ability to modulate neurotransmitter systems, which is crucial for various physiological responses.

- Enzyme Interaction : The compound has been shown to influence the activity of specific enzymes, which is significant for understanding its therapeutic effects. Ongoing studies are investigating the detailed mechanisms of action.

- Chirality and Enantiomer Effects : The chiral nature of this compound implies that different enantiomers may exhibit distinct biological effects. This aspect is vital for pharmacological applications, as the efficacy and safety profiles can vary significantly between enantiomers.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Study on Adrenergic Receptors : A study indicated that this compound could act on adrenergic receptors, influencing cardiovascular responses. The specific binding affinities and functional outcomes are still under investigation but show promise for cardiovascular therapeutics .

- In Vitro Enzyme Modulation : Research has demonstrated that this compound can modulate enzyme activity in vitro, particularly affecting pathways related to neurotransmitter metabolism .

- Antimicrobial Activity : Preliminary investigations suggest potential antimicrobial properties against certain bacterial strains, although further research is needed to quantify these effects and determine the mechanism of action .

Comparative Analysis

The following table summarizes structural analogs of this compound and their unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Amino-1-(3-bromophenyl)ethanol | C₈H₁₁BrClNO | Different bromine position affects reactivity |

| 2-Amino-1-(4-chlorophenyl)ethanol | C₈H₁₁ClNO | Chlorine substitution alters biological activity |

| 4-Bromoaniline | C₆H₆BrN | Lacks hydroxyl group; simpler structure |

| 2-Amino-1-(phenyl)ethanol | C₈H₁₁N₃ | No halogen; potential for different biological interactions |

The exact mechanisms through which this compound exerts its biological effects are still being elucidated. Current hypotheses suggest that its structural features allow it to interact with various receptor sites and enzymes, potentially leading to modulation of neurotransmitter release and enzyme inhibition.

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing 2-amino-1-(4-bromophenyl)ethanol hydrochloride, and how can reaction yields be improved?

- Methodology : Reductive amination is a common approach. React 4-bromophenylglyoxal with ammonia or ammonium acetate in a polar solvent (e.g., methanol), followed by reduction using sodium borohydride (NaBH₄) or cyanoborohydride (NaBH₃CN). Optimize pH (6–7) and temperature (0–25°C) to minimize side reactions. Post-reduction, precipitate the product as the hydrochloride salt using HCl gas or concentrated HCl .

- Yield Enhancement : Use excess reducing agent (1.5–2 eq) and monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1). Purify via recrystallization from ethanol/water mixtures to achieve >90% purity .

Q. How should researchers characterize the structural integrity of this compound?

- Analytical Techniques :

- NMR : ¹H NMR (DMSO-d₆) should show peaks for the aromatic protons (δ 7.4–7.6 ppm, doublet), ethanolamine protons (δ 3.8–4.2 ppm, multiplet), and NH₃⁺ (broad, δ 8.0–8.5 ppm).

- FTIR : Confirm N–H stretches (3200–3400 cm⁻¹) and C–Br vibration (600–700 cm⁻¹).

- HPLC : Use a C18 column with a mobile phase of 0.1% TFA in acetonitrile/water (70:30) to assess purity (>95%) .

Q. What are the recommended storage conditions to ensure compound stability?

- Store at –20°C in airtight, light-protected containers under inert gas (argon). For short-term use (≤1 week), keep at 2–8°C. Stability tests indicate <5% degradation over 6 months under these conditions .

Advanced Research Questions

Q. How can enantiomeric resolution of this compound be achieved, and what challenges arise in chiral purity assessment?

- Resolution Methods :

- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (80:20) + 0.1% diethylamine. Retention times: (R)-enantiomer ~12 min, (S)-enantiomer ~15 min .

- Enzymatic Kinetic Resolution : Lipase B (from Candida antarctica) in tert-butyl methyl ether selectively acetylates the (S)-enantiomer (ee >98%) .

- Challenges : Baseline separation in HPLC requires precise control of mobile phase pH and temperature. Enzymatic methods may require optimization of substrate concentration and reaction time to avoid racemization .

Q. How do computational models predict the reactivity of this compound in nucleophilic substitution reactions?

- DFT Calculations : Using Gaussian 16 with B3LYP/6-311++G(d,p), the C–Br bond has a calculated bond dissociation energy (BDE) of 289 kJ/mol, suggesting moderate reactivity in SNAr reactions. Solvent effects (e.g., DMF vs. THF) can be modeled via PCM to predict reaction rates .

- Validation : Compare predicted activation energies with experimental kinetic data (e.g., Arrhenius plots) for reactions with piperidine or thiophenol .

Q. What strategies address conflicting spectral data (e.g., unexpected NMR shifts) in structural elucidation?

- Troubleshooting :

- Dynamic Effects : Rotameric equilibria in the ethanolamine moiety can cause splitting of NH₃⁺ peaks. Use variable-temperature NMR (VT-NMR) at 25–60°C to coalesce signals .

- Impurity Identification : LC-MS (ESI+) in positive ion mode detects trace intermediates (e.g., unreacted glyoxal, m/z 213) .

Q. How does the compound’s toxicity profile inform safe handling protocols in vitro?

- Acute Toxicity Data : The structurally related 2-amino-4'-bromopropiophenone hydrochloride has an LDLo of 150 mg/kg (IV, mice). Apply ALARA principles: use fume hoods, PPE (gloves, goggles), and limit exposure to <10 mg/day .

- In Vitro Testing : Prioritize cell viability assays (MTT, IC₅₀) in HEK293 or HepG2 cells at concentrations ≤100 μM .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.